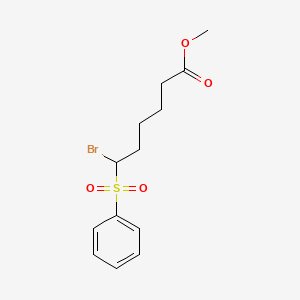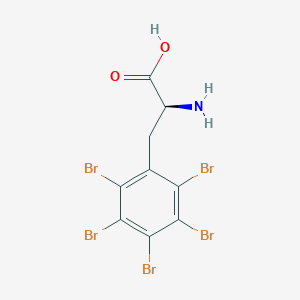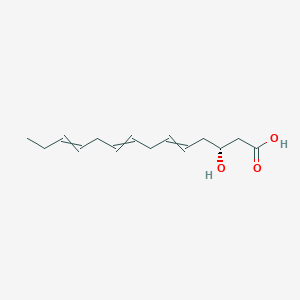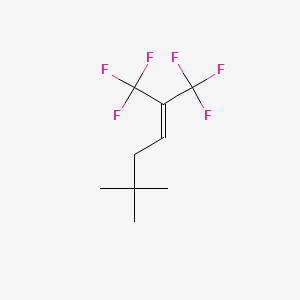![molecular formula C15H12N2O4S B12560720 (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea](/img/structure/B12560720.png)
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea core flanked by two 2,4-dihydroxyphenyl groups, making it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea typically involves the condensation reaction between thiourea and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Esters or ethers of the phenolic hydroxyl groups.
Scientific Research Applications
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea involves its interaction with various molecular targets. The compound’s phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, while the thiourea core can interact with metal ions and other electrophilic species. These interactions can modulate biological pathways, such as oxidative stress response and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds also contain sulfur and exhibit similar chemical reactivity.
Imidazole Derivatives: Known for their biological activity and structural similarity to thiourea compounds.
Quinazolinones: These compounds share some pharmacological properties with (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea.
Uniqueness
This compound is unique due to its specific combination of phenolic and thiourea functionalities, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and application.
Properties
Molecular Formula |
C15H12N2O4S |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea |
InChI |
InChI=1S/C15H12N2O4S/c18-11-3-1-9(13(20)5-11)7-16-15(22)17-8-10-2-4-12(19)6-14(10)21/h1-8,18-21H/b16-7+,17-8+ |
InChI Key |
MVLZORBEWYFNSB-GDWCLCACSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/C(=S)/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NC(=S)N=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)

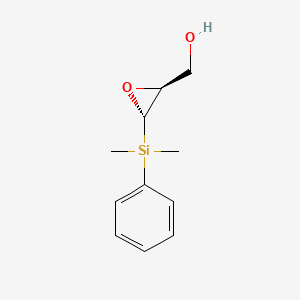
![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
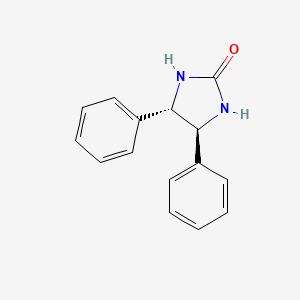
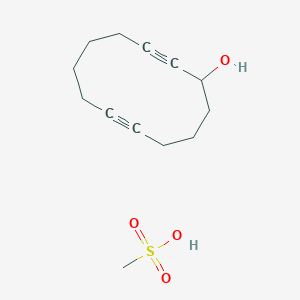
![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)

![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)
